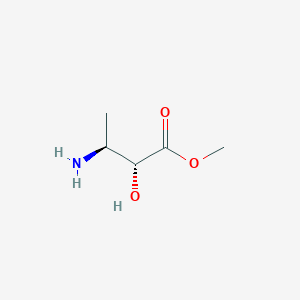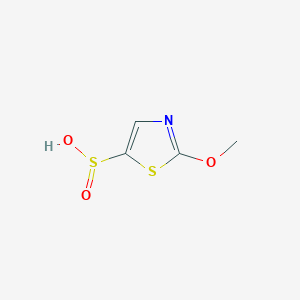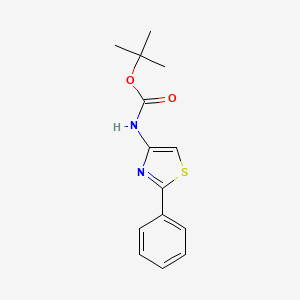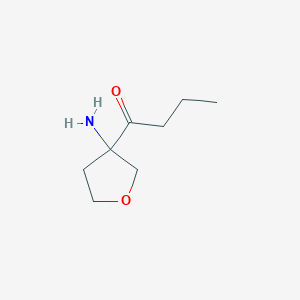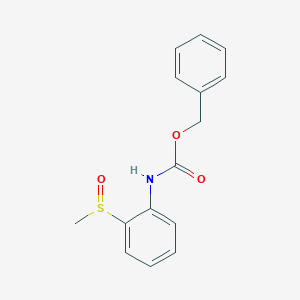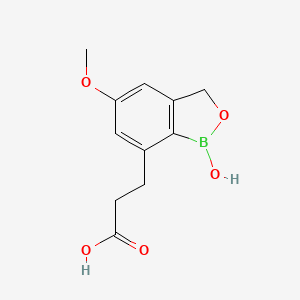
1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the reaction of appropriate boronic acid derivatives with other organic compounds under controlled conditions . The specific synthetic route may vary, but common steps include:
Formation of the oxaborole ring: This step involves the cyclization of boronic acid derivatives with suitable reagents to form the oxaborole ring structure.
Functionalization: Introduction of functional groups such as hydroxy and methoxy groups to the oxaborole ring.
Propanoic acid attachment: The final step involves the attachment of the propanoic acid moiety to the oxaborole ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups on the oxaborole ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a phosphodiesterase (PDE) inhibitor, which can be used in the treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis.
Biological Research: It is used to investigate the role of PDE inhibitors in modulating immune responses and cytokine production.
Materials Science: The unique structural features of oxaboroles make them suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with molecular targets such as PDE enzymes. By inhibiting PDE activity, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to reduced production of pro-inflammatory cytokines and modulation of immune responses . This mechanism is particularly relevant in the treatment of inflammatory skin diseases .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another oxaborole compound used as a PDE inhibitor for treating atopic dermatitis.
Compd2: A derivative with similar PDE inhibitory activity.
Compd3: Another derivative with modifications to the oxaborole ring.
Uniqueness
3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to its specific functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity . Its combination of hydroxy, methoxy, and propanoic acid groups provides a unique profile for interactions with molecular targets and potential therapeutic applications .
Properties
Molecular Formula |
C11H13BO5 |
|---|---|
Molecular Weight |
236.03 g/mol |
IUPAC Name |
3-(1-hydroxy-5-methoxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C11H13BO5/c1-16-9-4-7(2-3-10(13)14)11-8(5-9)6-17-12(11)15/h4-5,15H,2-3,6H2,1H3,(H,13,14) |
InChI Key |
SUELWNNXFVLXGI-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2CCC(=O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)
![Ethanol, 2-[2-(3-thienyloxy)ethoxy]-](/img/structure/B13152095.png)
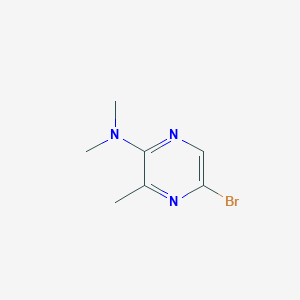
![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)
